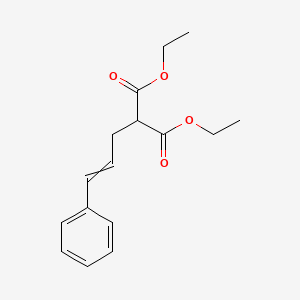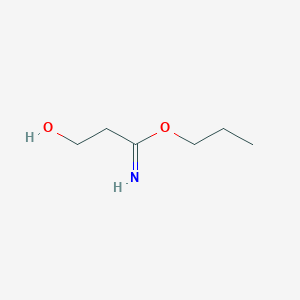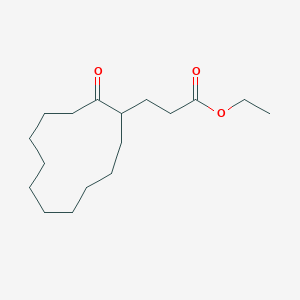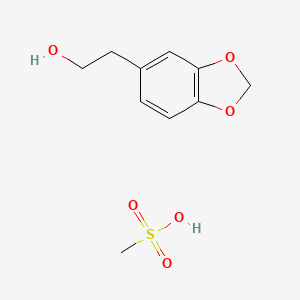
1-Ethyl-1-hydroperoxynaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1-hydroperoxynaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1-hydroperoxynaphthalen-2(1H)-one can be achieved through several synthetic routes. One common method involves the oxidation of 1-ethyl-2-naphthol using hydrogen peroxide in the presence of a catalyst. The reaction conditions typically include:
Solvent: Acetic acid or methanol
Temperature: Room temperature to 50°C
Catalyst: Transition metal catalysts such as manganese dioxide or iron(III) chloride
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions would be optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1-hydroperoxynaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of naphthoquinones.
Reduction: Reduction of the hydroperoxy group can yield 1-ethyl-2-naphthol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Naphthoquinones
Reduction: 1-Ethyl-2-naphthol
Substitution: Various substituted naphthalenones
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-1-hydroperoxynaphthalen-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroperoxy group can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound potentially useful in targeting cancer cells or pathogens.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-2-naphthol: Lacks the hydroperoxy group but shares the ethyl and naphthalene core.
1-Hydroperoxynaphthalen-2(1H)-one: Similar structure but without the ethyl group.
Naphthoquinones: Oxidized derivatives with quinone functionality.
Uniqueness
1-Ethyl-1-hydroperoxynaphthalen-2(1H)-one is unique due to the presence of both an ethyl group and a hydroperoxy group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
62681-44-1 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-ethyl-1-hydroperoxynaphthalen-2-one |
InChI |
InChI=1S/C12H12O3/c1-2-12(15-14)10-6-4-3-5-9(10)7-8-11(12)13/h3-8,14H,2H2,1H3 |
InChI Key |
CGCDVYRHANZMPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)C=CC2=CC=CC=C21)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(Propan-2-ylidene)amino]ethyl}cyclopentanimine](/img/structure/B14520971.png)

![[3-(Furan-2-carbonyl)phenoxy]acetic acid](/img/structure/B14520982.png)

![2-Cyano-N-[3-(2,2-dichloro-1,1-difluoroethoxy)phenyl]acetamide](/img/structure/B14521002.png)

![1-(Anthracen-2-YL)-2,5,7,8-tetraoxabicyclo[4.2.0]octane](/img/structure/B14521011.png)






